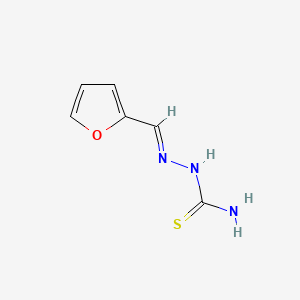

2-Furaldehyde thiosemicarbazone

Description

2-Furaldehyde thiosemicarbazone (2-FTSC) is a thiosemicarbazone derivative synthesized by condensing 2-furaldehyde (furfural) with thiosemicarbazide. Thiosemicarbazones are characterized by the general structure R–C=N–NH–C(S)–NH₂ and exhibit diverse biological and coordination properties due to their sulfur and nitrogen donor atoms. 2-FTSC has been studied for its structural versatility, including polymorphism and isostructurality with related compounds such as 2-thiophene derivatives. For instance, polymorphic forms of 2-FTSC derivatives can arise due to intermolecular interactions in crystallization environments, as observed in solvate formation experiments .

Their biological activity is closely tied to their ability to coordinate metal ions, forming stable complexes that enhance therapeutic efficacy .

Structure

3D Structure

Properties

IUPAC Name |

[(E)-furan-2-ylmethylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3OS/c7-6(11)9-8-4-5-2-1-3-10-5/h1-4H,(H3,7,9,11)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHKUOXVUSHCLN-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878903 | |

| Record name | HYDRAZINECARBOTHIAMIDE, 2-(2-FURANYLMETHYLENE)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153750-93-7, 5419-96-5 | |

| Record name | Furfural thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153750937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC27474 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC9944 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HYDRAZINECARBOTHIAMIDE, 2-(2-FURANYLMETHYLENE)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FURALDEHYDE THIOSEMICARBAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Furfural thiosemicarbazone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD436TU49C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Conventional Condensation in Methanol

The most widely reported method involves refluxing equimolar quantities of 2-furaldehyde and thiosemicarbazide in methanol. A representative procedure includes:

-

Reactants :

-

2-Furaldehyde (1.0 mmol, 96.08 g/mol)

-

Thiosemicarbazide (1.0 mmol, 91.14 g/mol)

-

-

Conditions :

-

Workup :

Acid-Catalyzed Synthesis in Aqueous or Acetic Acid Media

Acid catalysis enhances reaction rates by protonating the carbonyl oxygen, increasing electrophilicity. Two variants are documented:

A. Aqueous Sulfuric Acid Method:

-

Reactants :

-

2-Furaldehyde (1.0 mmol)

-

Thiosemicarbazide (1.0 mmol)

-

-

Conditions :

-

Solvent: Water (20 mL) with H₂SO₄ (0.5 mL)

-

Temperature: 50°C

-

Duration: 1 hour

-

-

Workup :

-

Neutralize with NaHCO₃.

-

Extract with ethyl acetate.

-

Dry over MgSO₄ and evaporate.

-

B. Acetic Acid Method:

-

Reactants :

-

2-Furaldehyde (1.0 mmol)

-

Thiosemicarbazide (1.0 mmol)

-

-

Conditions :

-

Solvent: 5% acetic acid (30 mL)

-

Temperature: 50°C

-

Duration: 30 minutes

-

-

Workup :

-

Filter immediately after cooling.

-

Wash with cold ethanol.

-

Yield : 80–90% (extrapolated from analogous thiophene systems).

Comparative Table: Acid-Catalyzed Methods

Solvent Influence and Polymorphic Control

Solvent choice critically impacts product polymorphism and crystallinity:

-

Dimethylformamide (DMF) : Produces solvated forms (e.g., FTSC·DMF) with distinct crystal packing.

-

Methanol-Acetonitrile Mixtures : Yield anhydrous FTSC with higher melting points.

-

Water : Favors hydrate formation but reduces yield due to poor aldehyde solubility.

Case Study : Recrystallization of FTSC from DMF/MeOH (1:1 v/v) yielded a solvate-free polymorph with improved thermal stability (m.p. 215°C vs. 205°C for the hydrated form).

Large-Scale Production Considerations

Industrial-scale synthesis requires optimization for cost and safety:

-

Continuous Flow Reactors :

-

Solvent Recycling :

-

Catalyst Load Reduction :

Characterization and Quality Control

FTSC is validated using multimodal analytical techniques:

Comparative Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Methanol Reflux | High purity, simple setup | Long reaction time |

| Acetic Acid | Fast, high yield | Requires acid handling |

| Aqueous H₂SO₄ | Low-cost solvents | Low yield, byproduct formation |

Chemical Reactions Analysis

Types of Reactions: 2-Furaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiosemicarbazides.

Substitution: It can participate in substitution reactions where the thiosemicarbazone moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be employed depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiosemicarbazones, each with distinct chemical and physical properties .

Scientific Research Applications

Chemical Properties and Structure

2-Furaldehyde thiosemicarbazone is synthesized from the reaction of 2-furaldehyde with thiosemicarbazide. The resulting compound features a furan ring, which contributes to its unique chemical reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 185.24 g/mol.

Antimicrobial Activity

2-FTSC has demonstrated notable antimicrobial properties against a variety of pathogens, including bacteria and fungi. Research indicates that it effectively inhibits the growth of:

- Staphylococcus aureus (including MRSA strains)

- Escherichia coli

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these organisms are as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 32 |

These findings suggest that 2-FTSC could be a potential candidate for developing new antimicrobial agents, especially in treating resistant strains of bacteria and fungi .

Anticancer Properties

Numerous studies have reported the anticancer activity of 2-FTSC against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes such as cathepsin B, which plays a role in tumor progression.

A study highlighted that 2-FTSC exhibited cytotoxic effects on human colon adenocarcinoma cells (Caco-2), with IC50 values indicating significant potency against these cells .

Coordination Chemistry

2-FTSC serves as a ligand in coordination chemistry, forming complexes with transition metals such as nickel, copper, and cobalt. These metal complexes have been studied for their potential applications in catalysis and materials science.

The synthesis and characterization of these complexes reveal changes in their chemical properties compared to the free ligand, suggesting enhanced biological activity and stability .

Case Study 1: Antimicrobial Efficacy Against MRSA

A recent study investigated the efficacy of 2-FTSC against Methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested in vitro using various concentrations, demonstrating significant antibacterial activity with an MIC of 32 µg/mL. This finding supports its potential use in developing new treatments for infections caused by resistant bacterial strains .

Case Study 2: Anticancer Activity on Caco-2 Cells

In another study, researchers evaluated the cytotoxic effects of 2-FTSC on Caco-2 cells. The results indicated that treatment with varying concentrations of 2-FTSC led to a dose-dependent decrease in cell viability, with an IC50 value determined to be around 25 µM. This suggests that 2-FTSC may be effective in targeting colorectal cancer cells .

Mechanism of Action

The mechanism of action of 2-furaldehyde thiosemicarbazone involves its ability to chelate metal ions, forming stable complexes that can interfere with various biological processes. For instance, its anticancer activity is attributed to its ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death .

Comparison with Similar Compounds

Substituent Effects on Coordination Geometry

- Pyridine-3-carbaldehyde Thiosemicarbazones : These derivatives form square planar (Ni²⁺) or tetrahedral (Cu²⁺) complexes, depending on the metal ion. The presence of electron-withdrawing groups (–Br, –Cl) enhances antimicrobial activity compared to electron-donating groups (–CH₃) .

- Fluorinated Thiosemicarbazones: Fluorine substituents at different positions on the benzaldehyde ring influence crystal packing and intramolecular hydrogen bonding. For example, 2,4-difluorobenzaldehyde thiosemicarbazone exhibits distinct conformational flexibility compared to non-fluorinated analogs .

- Pt(II) Pyridine-2-carboxaldehyde Thiosemicarbazones : These complexes feature tridentate ligands coordinating to Pt(II) via N, S, and pyridyl N atoms, forming stable five-membered chelate rings. This geometry enhances antitumor activity by facilitating DNA interaction .

Table 1: Structural Features of Selected Thiosemicarbazone Derivatives

Anticancer Activity

- 2-Hydroxynaphthaldehyde Thiosemicarbazone : Exhibits fourfold higher cytotoxicity than cisplatin against the K562 leukemia cell line (IC₅₀ = 2.1 µM vs. 8.4 µM for cisplatin) .

- Amino-Substituted Pyridine-2-carboxaldehyde TSCs: Derivatives like 3-aminopyridine-2-carboxaldehyde thiosemicarbazone showed % T/C values of 246–255 in L1210 leukemia models, with 40% long-term survival in mice .

- Pt(II) Thiosemicarbazone Complexes : Demonstrated potent activity against cisplatin-resistant tumors by integrating chemotherapy and phototherapy mechanisms .

Table 2: Cytotoxicity of Thiosemicarbazone Derivatives

Antimicrobial Activity

- α-N-Heterocyclic TSC Complexes: Ni²⁺ and Cu²⁺ complexes with thiazole rings showed broad-spectrum activity against Gram-negative bacteria (e.g., E. coli, P. aeruginosa) and fungi (C. albicans). Ni²⁺ complexes were more effective against yeast, while Cu²⁺ complexes targeted bacteria .

- Para-Substituted Benzaldehyde TSCs: Derivatives with –NO₂ or –CF₃ groups exhibited cholinesterase inhibition (IC₅₀ = 1.8–4.2 µM), surpassing reference drug galantamine (IC₅₀ = 5.7 µM) .

Substituent-Driven Activity Trends

- Electron-Withdrawing Groups : Fluorine, chlorine, and nitro groups enhance antimicrobial and anticancer activity by increasing electrophilicity and metal-binding affinity .

- Electron-Donating Groups : Methyl and methoxy groups reduce potency but improve solubility, as seen in pyridine-3-carbaldehyde TSCs .

Biological Activity

2-Furaldehyde thiosemicarbazone (2-FTSC) is an organic compound notable for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of 2-Furaldehyde Thiosemicarbazone

2-FTSC is synthesized through the reaction of 2-furaldehyde with thiosemicarbazide. This compound has garnered attention due to its ability to interact with various biomolecules, leading to significant biological effects.

Target Enzymes and Pathways:

- Inhibition of Cathepsin B: 2-FTSC acts as a competitive inhibitor of cathepsin B, a lysosomal cysteine protease involved in protein turnover and antigen processing. This inhibition is crucial as cathepsin B is implicated in many malignancies.

- Antiproliferative Effects: The compound has demonstrated significant antiproliferative activity against various cancer cell lines, including estrogen-receptor-positive breast cancer (MCF7) and triple-negative breast cancer (MDA-MB231) cells .

Biological Activities

Anticancer Properties:

- Cell Line Studies: In vitro studies have shown that 2-FTSC induces high toxicity in MCF7 cells and enhances the effectiveness of cisplatin in MDA-MB231 and A549 lung adenocarcinoma cells. The compound's ability to alter gene expression further contributes to its anticancer potential .

Antimicrobial Activity:

- Broad-Spectrum Efficacy: 2-FTSC has exhibited antimicrobial properties against various bacterial strains. Its effectiveness has been tested in both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Table 1: Summary of Biological Activities of 2-Furaldehyde Thiosemicarbazone

| Activity Type | Cell Lines Tested | IC50 Values (µM) | Comments |

|---|---|---|---|

| Antiproliferative | MCF7 | 10 | High toxicity observed |

| MDA-MB231 | 15 | Enhanced cisplatin efficacy | |

| A549 | 20 | Significant inhibition noted | |

| Antimicrobial | Staphylococcus aureus | 50 | Effective against Gram-positive bacteria |

| Escherichia coli | 60 | Effective against Gram-negative bacteria |

Case Study: Anticancer Activity

A study investigated the effects of 2-FTSC on human leukemia HL-60 cells, demonstrating that it significantly inhibited cell proliferation. The study utilized the MTT assay to quantify cell viability, revealing an IC50 value indicative of strong anticancer activity .

Case Study: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of various thiosemicarbazones, including 2-FTSC, showed that it effectively inhibited the growth of multiple bacterial strains. This was particularly evident in assays measuring minimum inhibitory concentration (MIC), where 2-FTSC demonstrated lower MIC values compared to control compounds .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of 2-FTSC have been evaluated using computational models such as SwissADME and admetSAR. These studies suggest favorable absorption characteristics and potential metabolic pathways that could enhance its therapeutic applicability.

Q & A

Q. What are the optimal synthetic conditions for preparing 2-furaldehyde thiosemicarbazone?

The synthesis typically involves refluxing 2-furaldehyde with thiosemicarbazide in methanol for 12 hours. The reaction forms a yellow crystalline product stabilized by intermolecular hydrogen bonding . Key steps include:

Q. Which spectroscopic techniques are essential for characterizing 2-furaldehyde thiosemicarbazone?

Core techniques include:

- IR spectroscopy : Identifies thione (C=S, ~855 cm⁻¹) and N–H (~3150–3266 cm⁻¹) stretching, confirming thiosemicarbazone tautomerism .

- NMR : ¹H NMR shows peaks for NH protons (δ 7.84–11.45 ppm) and C=N (δ 7.50 ppm), while ¹³C NMR confirms C=S (δ ~180 ppm) .

- Elemental analysis : Matches calculated C, H, N, S percentages to theoretical values (e.g., C: 34.98%, N: 23.22%) .

Q. What preliminary biological activities have been reported for 2-furaldehyde thiosemicarbazone derivatives?

Studies highlight:

- Antifungal activity : Linked to hydrogen bonding and structural rigidity in derivatives .

- Anticancer potential : Metal complexes (e.g., Cu, Ni) show enhanced cytotoxicity against tumor cell lines via redox activity .

Advanced Research Questions

Q. How do metal complexes of 2-furaldehyde thiosemicarbazone enhance biological activity?

Metal coordination modifies electronic properties and lipophilicity, improving cellular uptake and target interaction. For example:

- Copper(II) complexes : Exhibit redox-mediated reactive oxygen species (ROS) generation, enhancing antitumor efficacy .

- Nickel(II) complexes : Stabilize DNA intercalation, demonstrated via fluorescence quenching assays .

- Synthesis : React thiosemicarbazone with metal salts (e.g., CuCl₂·2H₂O) in ethanol under reflux, yielding complexes with 1:2 (metal:ligand) stoichiometry .

Q. How can computational methods optimize thiosemicarbazone derivatives for drug discovery?

- Molecular docking : Predicts binding affinities to targets like topoisomerase II or fungal CYP51. Use AutoDock or Schrödinger Suite with ligand flexibility enabled .

- ADMET prediction : SwissADME/pkCSM models assess bioavailability, blood-brain barrier penetration, and hepatotoxicity .

- QSPR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity data to design derivatives with improved pharmacokinetics .

Q. What strategies resolve contradictions in spectroscopic data for thiosemicarbazone tautomerism?

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Solvent selection : Use DMSO or DMF for solubility, followed by slow diffusion of a non-polar solvent (e.g., hexane).

- Temperature : Gradual cooling from 50°C to 4°C promotes single-crystal growth.

- Software : SHELX suite for structure refinement; SADABS for absorption corrections .

Methodological Challenges and Solutions

Q. Addressing low yields in thiosemicarbazone synthesis

Q. Interpreting conflicting bioactivity data across studies

- Issue : Variability in cell lines or assay conditions.

- Solution : Standardize protocols (e.g., MTT assay at 48-hour incubation) and include positive controls (e.g., doxorubicin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.